2,2'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol)
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Overview
Description
2,2’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol) is an organic compound with the molecular formula C24H26O3. This compound is characterized by its phenolic structure, which includes two hydroxyl groups and multiple methyl groups. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol) typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 3,5-dimethylphenol in the presence of a catalyst. The reaction conditions often include:
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvent: Organic solvents like ethanol or methanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated phenols
Scientific Research Applications
2,2’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol) involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with phenolic compounds.
Pathways Involved: Antioxidant pathways where the compound scavenges free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- **2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
- **2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol)
Uniqueness
2,2’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired.
Properties
CAS No. |
109973-12-8 |
---|---|
Molecular Formula |
C25H28O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[[2-hydroxy-3-[(2-hydroxy-4,6-dimethylphenyl)methyl]-5-methylphenyl]methyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C25H28O3/c1-14-6-17(4)21(23(26)10-14)12-19-8-16(3)9-20(25(19)28)13-22-18(5)7-15(2)11-24(22)27/h6-11,26-28H,12-13H2,1-5H3 |
InChI Key |
NWSLIQDXWRUDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)CC2=CC(=CC(=C2O)CC3=C(C=C(C=C3O)C)C)C)C |
Origin of Product |
United States |
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